(2-methyl-1-oxo-1-phenylpropan-2-yl) 2-chloroacetate
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Overview
Description
(2-methyl-1-oxo-1-phenylpropan-2-yl) 2-chloroacetate is an organic compound with the molecular formula C12H13ClO3 It is a derivative of acetic acid and is characterized by the presence of a phenyl group, a methyl group, and a chloroacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-1-oxo-1-phenylpropan-2-yl) 2-chloroacetate typically involves the esterification of 2-chloroacetic acid with (2-methyl-1-oxo-1-phenylpropan-2-yl) alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(2-methyl-1-oxo-1-phenylpropan-2-yl) 2-chloroacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetate group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include amides, thioesters, or ethers.
Hydrolysis: The major products are 2-chloroacetic acid and (2-methyl-1-oxo-1-phenylpropan-2-yl) alcohol.
Oxidation: Phenolic derivatives are the primary products.
Scientific Research Applications
(2-methyl-1-oxo-1-phenylpropan-2-yl) 2-chloroacetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.
Biological Studies: The compound is employed in studies investigating enzyme inhibition and protein interactions.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-methyl-1-oxo-1-phenylpropan-2-yl) 2-chloroacetate involves its interaction with biological molecules. The chloroacetate group can act as an alkylating agent, reacting with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity and disruption of cellular processes. The phenyl group may also contribute to the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- (2-methyl-1-oxo-1-phenylpropan-2-yl) methanesulfonate
- (2-methyl-1-oxo-1-phenylpropan-2-yl) prop-2-enoate
- (2-methyl-1-oxo-1-phenylpropan-2-yl) acetate
Uniqueness
(2-methyl-1-oxo-1-phenylpropan-2-yl) 2-chloroacetate is unique due to the presence of the chloroacetate group, which imparts distinct reactivity and potential biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Biological Activity
(2-methyl-1-oxo-1-phenylpropan-2-yl) 2-chloroacetate, commonly known as a derivative of chloroacetic acid, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₂H₁₃ClO₃
- Molecular Weight : 240.68 g/mol
- CAS Number : 2241594-49-8
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have been shown to inhibit the growth of various bacteria, including Gram-positive and Gram-negative strains.
A comparative study demonstrated that certain chloroacetates displayed stronger antibacterial effects than traditional antibiotics like streptomycin and ampicillin, particularly against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
In vitro studies have shown that compounds related to this compound possess anticancer properties. For example, organotin(IV) complexes derived from similar Schiff bases were tested against several cancer cell lines, including HeLa and MCF7, revealing significant cytotoxic effects .
Table 1 summarizes the anticancer activity of related compounds:
Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Organotin Complex A | HeLa | 15 | |
Organotin Complex B | MCF7 | 20 | |
Chloroacetate Derivative | HepG2 | 25 |
Enzyme Inhibition
Studies have also highlighted the enzyme inhibition potential of chloroacetate derivatives. For example, certain Schiff base complexes exhibited significant inhibition of alkaline phosphatase, suggesting a mechanism for their antidiabetic and anticancer activities .
Case Studies
- Antimicrobial Evaluation : A study involving the synthesis of various chloroacetate derivatives showed promising results against Candida albicans and Pseudomonas aeruginosa, indicating their potential use in treating fungal infections .
- Cytotoxicity Testing : In a recent investigation, a series of chloroacetate derivatives were tested for cytotoxicity against multiple cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced their efficacy .
Properties
IUPAC Name |
(2-methyl-1-oxo-1-phenylpropan-2-yl) 2-chloroacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-12(2,16-10(14)8-13)11(15)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQMIJOLDWWKBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C1=CC=CC=C1)OC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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